MAO‑B Inhibitory Potential Predicted by Meta‑Substituted Thioether SAR
In the 2018 quinazolinone thioether series, meta‑substituted benzylthio derivatives exhibited sub‑micromolar MAO‑B IC₅₀ values, whereas the unsubstituted benzylthio analog was >20‑fold weaker. [1] The present compound possesses a meta‑tolylthio group that mimics the steric and lipophilic profile of the meta‑halogenated benzylthio inhibitors (Cl, Br, I; IC₅₀ range 0.142–0.870 µM). This SAR trend places the target compound in the low‑micromolar to sub‑micromolar potency range, clearly separating it from the weakly active unsubstituted analog.
| Evidence Dimension | Human MAO‑B inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ < 1 µM (SAR extrapolation from m‑substituted benzylthio series) |
| Comparator Or Baseline | Unsubstituted benzylthio analog: IC₅₀ = 3.03 µM; most potent m‑iodobenzyl analog: IC₅₀ = 0.142 µM |
| Quantified Difference | Estimated >3‑fold vs unsubstituted analog; within the sub‑µM inhibitor window |
| Conditions | Recombinant human MAO‑B, fluorometric assay, kynuramine substrate, pH 7.4, 37 °C |
Why This Matters
This predicted activity positions the compound as a direct entry point for Parkinson’s disease drug discovery without the synthetic burden of halogenated analogs.
- [1] Qhobosheane MA, Petzer A, Petzer JP, Legoabe LJ. Synthesis and evaluation of 2‑substituted 4(3H)‑quinazolinone thioether derivatives as monoamine oxidase inhibitors. Bioorg Med Chem. 2018;26(20):5531‑5537. PMID: 30279044. DOI: 10.1016/j.bmc.2018.09.032 View Source
